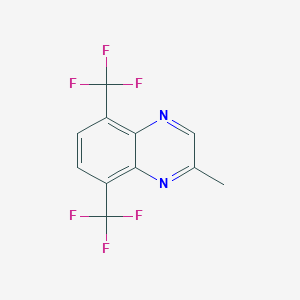

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline

Description

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline: is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. The presence of trifluoromethyl groups at positions 5 and 8 enhances its chemical stability and biological activity.

Properties

IUPAC Name |

2-methyl-5,8-bis(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2/c1-5-4-18-8-6(10(12,13)14)2-3-7(9(8)19-5)11(15,16)17/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNSUWDWASXAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2N=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Condensation Reaction: The most common method involves the condensation of 2-methylquinoxaline with trifluoromethyl-substituted benzene derivatives under acidic conditions.

Transition-Metal-Free Synthesis: Recent advances have shown that quinoxalines can be synthesized under transition-metal-free conditions, which are more environmentally friendly and cost-effective.

Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of heterogeneous catalysts, such as phosphate-based catalysts, has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form quinoxaline N-oxides.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert quinoxaline derivatives into their corresponding dihydroquinoxalines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Quinoxaline derivatives, including 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline, have demonstrated significant antimicrobial properties. Studies have shown that modifications to the quinoxaline structure can enhance antibacterial activity against various pathogens. For instance, derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, with promising results indicating their potential as new antimicrobial agents .

1.2 Antiviral Properties

This compound has also been investigated for its antiviral effects. Research indicates that certain quinoxaline derivatives can inhibit the replication of viruses such as herpes simplex virus and cytomegalovirus. The mechanism involves interference with viral DNA synthesis, making these compounds a point of interest for developing antiviral therapies .

1.3 Anticancer Applications

Quinoxaline derivatives are being explored for their anticancer potential. The structure-activity relationship studies suggest that specific modifications can lead to compounds that effectively inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth . For example, quinoxaline-based analogs have shown efficacy in inhibiting fibroblast growth factor receptors, which are implicated in various cancers .

Parasitology

2.1 Trypanosomiasis Treatment

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline has been identified as a promising candidate for treating Chagas disease caused by Trypanosoma cruzi. Research indicates that certain derivatives exhibit selectivity against this parasite without causing significant toxicity to mammalian cells. This selectivity is crucial for developing safer therapeutic options for patients suffering from parasitic infections .

Material Science

3.1 Synthesis of Advanced Materials

The unique chemical structure of 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline allows it to serve as a building block in the synthesis of more complex organic molecules and materials. Its trifluoromethyl groups enhance lipophilicity and stability, making it suitable for applications in organic electronics and photonic devices. The compound's properties facilitate the development of materials with tailored functionalities for specific applications.

Structure-Activity Relationship Studies

Research into the structure-activity relationships of quinoxaline derivatives has provided insights into how modifications can affect biological activity. For example, studies have shown that introducing electron-withdrawing groups can enhance the potency of quinoxaline compounds against various biological targets . These findings are crucial for guiding future research and development efforts aimed at optimizing quinoxaline-based therapeutics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. It can inhibit enzymes involved in critical biological pathways, such as DNA synthesis and repair, leading to cell death in cancer cells. The trifluoromethyl groups enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Quinoxaline: The parent compound, which lacks the trifluoromethyl groups, has lower biological activity and stability.

2-Methylquinoxaline: Similar to 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline but without the trifluoromethyl groups, resulting in different reactivity and applications.

5,8-Dimethylquinoxaline: Another derivative with methyl groups instead of trifluoromethyl groups, showing different chemical and biological properties.

Biological Activity

Overview

2-Methyl-5,8-bis(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family. Its unique structure, characterized by the presence of trifluoromethyl groups at positions 5 and 8, enhances its chemical stability and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular formula for 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline is . The trifluoromethyl groups significantly influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2-methyl-5,8-bis(trifluoromethyl)quinoxaline |

| Molecular Weight | 292.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline primarily involves its ability to inhibit specific enzymes critical for cancer cell survival. It has been shown to interact with various targets, leading to:

- Inhibition of DNA synthesis and repair : This mechanism is crucial for inducing apoptosis in cancer cells.

- Enzyme inhibition : The compound inhibits topoisomerase II (Topo II), an enzyme involved in DNA replication and repair processes. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer properties. In particular, studies have shown that 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline can inhibit the viability of various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of quinoxaline derivatives on A431 human epidermoid carcinoma cells. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline | A431 | 0.29 - 0.90 |

| Doxorubicin | A431 | 0.51 - 0.73 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties:

- Antibacterial Studies : Research indicates that quinoxaline derivatives demonstrate high antibacterial activity against Gram-positive strains, including mycobacteria .

Comparative Analysis with Similar Compounds

The biological activity of 2-Methyl-5,8-bis(trifluoromethyl)quinoxaline can be contrasted with other quinoxaline derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinoxaline | Parent compound without trifluoromethyl groups | Lower activity |

| 2-Methylquinoxaline | Similar structure without trifluoromethyl groups | Moderate activity |

| 5,8-Dimethylquinoxaline | Methyl groups instead of trifluoromethyl groups | Different properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.